molecular formula C9H12N2 B137096 N-Methyl-N-prop-2-enylpyridin-4-amine CAS No. 128823-44-9

N-Methyl-N-prop-2-enylpyridin-4-amine

Cat. No. B137096
CAS RN: 128823-44-9
M. Wt: 148.2 g/mol
InChI Key: ANWKLYXQQKCAAN-UHFFFAOYSA-N
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Description

N-Methyl-N-prop-2-enylpyridin-4-amine, also known as MP4A, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyridine derivatives and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-Methyl-N-prop-2-enylpyridin-4-amine is not fully understood. However, it has been suggested that N-Methyl-N-prop-2-enylpyridin-4-amine acts as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. This results in increased chloride ion influx into the neurons, leading to hyperpolarization and inhibition of neuronal activity.
Biochemical and Physiological Effects:
N-Methyl-N-prop-2-enylpyridin-4-amine has been found to have a wide range of biochemical and physiological effects. It has been reported to have anticonvulsant, analgesic, and anti-inflammatory effects. N-Methyl-N-prop-2-enylpyridin-4-amine has also been found to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and sleep disorders. Additionally, N-Methyl-N-prop-2-enylpyridin-4-amine has been reported to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-Methyl-N-prop-2-enylpyridin-4-amine is its wide range of pharmacological activities, which makes it a potential candidate for the treatment of various disorders. Additionally, the synthesis method for N-Methyl-N-prop-2-enylpyridin-4-amine is relatively simple and yields high purity and high yield of the compound. However, one of the limitations of N-Methyl-N-prop-2-enylpyridin-4-amine is its poor solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-Methyl-N-prop-2-enylpyridin-4-amine. One potential direction is the investigation of its potential therapeutic effects in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-Methyl-N-prop-2-enylpyridin-4-amine and its potential interactions with other neurotransmitter systems. Finally, the development of more water-soluble derivatives of N-Methyl-N-prop-2-enylpyridin-4-amine may lead to improved experimental and therapeutic applications.

Synthesis Methods

The synthesis of N-Methyl-N-prop-2-enylpyridin-4-amine involves the reaction of 2-vinylpyridine with formaldehyde and dimethylamine. The resulting product is then methylated to obtain N-Methyl-N-prop-2-enylpyridin-4-amine. This synthesis method has been reported to yield high purity and high yield of N-Methyl-N-prop-2-enylpyridin-4-amine.

Scientific Research Applications

N-Methyl-N-prop-2-enylpyridin-4-amine has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. N-Methyl-N-prop-2-enylpyridin-4-amine has also been reported to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and sleep disorders.

properties

CAS RN

128823-44-9

Product Name

N-Methyl-N-prop-2-enylpyridin-4-amine

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

IUPAC Name

N-methyl-N-prop-2-enylpyridin-4-amine

InChI

InChI=1S/C9H12N2/c1-3-8-11(2)9-4-6-10-7-5-9/h3-7H,1,8H2,2H3

InChI Key

ANWKLYXQQKCAAN-UHFFFAOYSA-N

SMILES

CN(CC=C)C1=CC=NC=C1

Canonical SMILES

CN(CC=C)C1=CC=NC=C1

synonyms

4-Pyridinamine,N-methyl-N-2-propenyl-(9CI)

Origin of Product

United States

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